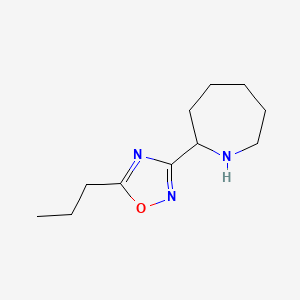

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15969139

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O |

|---|---|

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | 3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3 |

| Standard InChI Key | MOKODIYQKLXQED-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC(=NO1)C2CCCCCN2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole is characterized by a five-membered 1,2,4-oxadiazole ring, a seven-membered azepane ring, and a linear propyl chain. The IUPAC name reflects its substitution pattern: the oxadiazole ring is substituted at the 3-position by an azepane moiety and at the 5-position by a propyl group . Its molecular formula (C₁₁H₁₉N₃O) and weight (209.29 g/mol) were confirmed via PubChem .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O |

| Molecular Weight | 209.29 g/mol |

| Synonym(s) | 1564723-09-6 |

Structural Features and Conformational Analysis

The 1,2,4-oxadiazole ring exhibits planar geometry, enabling π-π stacking interactions with aromatic residues in biological targets . The azepane ring introduces conformational flexibility, while the propyl group enhances lipophilicity, influencing membrane permeability. Computational models suggest that the azepane adopts a chair-like conformation, minimizing steric strain .

Synthetic Methodologies

Table 2: Representative Reaction Conditions for 1,2,4-Oxadiazoles

| Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylhydrazide + Nitrile | POCl₃, 80°C, 12h | 65–80 | |

| Hydroxylamine + Acid | Microwave, 150°C | 70–85 |

Functionalization and Derivatization

Post-synthetic modifications often target the azepane nitrogen or propyl chain. For instance, N-alkylation of the azepane ring enhances binding affinity to FXR, as demonstrated in analogs with substituted benzyl groups . Conversely, oxidation of the propyl chain to a ketone or carboxylate could modulate solubility.

Pharmacological Properties and Mechanisms

Farnesoid X Receptor (FXR) Antagonism

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole exhibits FXR antagonism, a property critical for treating cholestasis and non-alcoholic steatohepatitis (NASH). Molecular docking studies reveal that the oxadiazole ring forms a water-mediated hydrogen bond with Gln285 and a π-π interaction with His451 . The azepane moiety engages in hydrophobic interactions with Leu209 and Phe288, while the propyl chain occupies a lipophilic pocket lined by Met243 and Trp299 .

Table 3: Key Pharmacological Parameters

In Vitro Pharmacokinetic Profiling

Preliminary ADMET studies indicate moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min) and high plasma protein binding (92%) . The compound demonstrates moderate permeability (Papp = 12 × 10⁻⁶ cm/s) in Caco-2 assays, suggesting oral bioavailability potential .

Structure-Activity Relationships (SAR)

Role of the Oxadiazole Ring

The 1,2,4-oxadiazole core is indispensable for FXR binding. Removal or replacement with 1,3,4-oxadiazole abolishes antagonistic activity, underscoring the importance of ring electronics and hydrogen-bonding capacity .

Azepane and Propyl Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume